molecular formula C25H21F2N3O2 B2880933 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide CAS No. 1013755-90-2

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide

Cat. No. B2880933
CAS RN: 1013755-90-2
M. Wt: 433.459
InChI Key: MYFFKSXYDWNEJO-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound has also been reported to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to have antioxidant properties, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide has advantages and limitations for lab experiments. One of the advantages is that it is a relatively stable compound and can be easily synthesized using various methods. This compound has also been reported to have good solubility in various solvents, which makes it easy to use in experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many future directions for the study of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide. One of the directions is to study its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to study its effects on other inflammatory mediators, such as leukotrienes and platelet-activating factor. Furthermore, it would be interesting to study the effects of this compound on different cell types, such as immune cells and neuronal cells, to understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide has been reported in various scientific literature. One of the commonly used methods is the reaction of 3-fluorobenzylamine with 3-fluorobenzyl chloroformate, followed by the reaction with o-toluidine and 4,5-dihydro-1H-pyrazole-1-carboxamide. This method has been reported to yield the desired compound with good purity and yield.

Scientific Research Applications

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(2-methylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O2/c1-17-6-2-3-11-23(17)28-24(31)22-15-30(14-18-7-4-9-20(26)12-18)29-25(22)32-16-19-8-5-10-21(27)13-19/h2-13,15H,14,16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFFKSXYDWNEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide

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